molecular formula C11H11ClO3 B8387002 1-(4-Chloro-phenoxy)-cyclopropanecarboxylic Acid Methyl Ester

1-(4-Chloro-phenoxy)-cyclopropanecarboxylic Acid Methyl Ester

Cat. No.: B8387002
M. Wt: 226.65 g/mol
InChI Key: CUGMBVFUWZCUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-phenoxy)-cyclopropanecarboxylic Acid Methyl Ester is a useful research compound. Its molecular formula is C11H11ClO3 and its molecular weight is 226.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

methyl 1-(4-chlorophenoxy)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H11ClO3/c1-14-10(13)11(6-7-11)15-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3

InChI Key

CUGMBVFUWZCUKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of sodium hydride in oil (55% w/w, 36.4 mg) was added to a solution of 2-(4-Chloro-phenoxy)-4-(toluene-4-sulfonyloxy)-butyric acid methyl ester (Example 473c), 145 mg) in 1,2-dimethoxyethane (2.27 mL) at room temperature. The mixture was stirred at 22° C. for 48 hr. The reaction mixture was filtered and the solid was washed with ethyl acetate. Water was added to the filtrate. The phases were separated and the aqueous layer was extracted with ethylacetate. The organic layers were washed with brine, dried over sodium sulfate and filtered. The crude mixture was concentrated to dryness and purified by chromatography on silica gel to yield the title compound as a colorless oil (56 mg; 68%). MS (ESI): m/z=226 [M]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-Chloro-phenoxy)-4-(toluene-4-sulfonyloxy)-butyric acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.27 mL
Type
solvent
Reaction Step Two
Yield
68%

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